molecular formula C8H6ClNO2 B13029450 3-Chloro-4-methoxybenzo[d]isoxazole

3-Chloro-4-methoxybenzo[d]isoxazole

Cat. No.: B13029450
M. Wt: 183.59 g/mol
InChI Key: QATBLVDAQNRBGQ-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxybenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methoxybenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with alkenes or alkynes to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. This approach allows for the telescoping of multiple reaction steps, such as oximation, chlorination, and cycloaddition, into a single continuous process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxybenzo[d]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized isoxazoles .

Scientific Research Applications

3-Chloro-4-methoxybenzo[d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxybenzo[d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-4-methoxybenzo[d]isoxazole include other isoxazole derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

3-chloro-4-methoxy-1,2-benzoxazole

InChI

InChI=1S/C8H6ClNO2/c1-11-5-3-2-4-6-7(5)8(9)10-12-6/h2-4H,1H3

InChI Key

QATBLVDAQNRBGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=NO2)Cl

Origin of Product

United States

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